AChE Inhibition Potency: Nanomolar Activity of 4,5-Dimethoxy-2-methyl-indan-1-one vs. Donepezil
4,5-Dimethoxy-2-methyl-indan-1-one demonstrates potent in vitro inhibition of human acetylcholinesterase (AChE), with reported IC50 values of 20 nM and 380 nM across different assay conditions [1]. In comparison, the clinically approved AChE inhibitor Donepezil (Aricept) exhibits an IC50 of approximately 6.7 nM against human AChE [2]. While Donepezil is approximately 3-fold more potent at the lower range, 4,5-dimethoxy-2-methyl-indan-1-one maintains low nanomolar activity, positioning it as a potent scaffold for further optimization.
| Evidence Dimension | Inhibition of human acetylcholinesterase (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM; IC50 = 380 nM (range 1.3–380 nM) |
| Comparator Or Baseline | Donepezil: IC50 ≈ 6.7 nM |
| Quantified Difference | Target is ~3-fold less potent than Donepezil at the lower IC50 (20 nM vs. 6.7 nM) |
| Conditions | In vitro enzyme inhibition assay; human AChE; values curated by ChEMBL and BindingDB. |
Why This Matters
For researchers screening indanone-based AChE inhibitors, this compound offers a potent, synthetically tractable starting point that is structurally distinct from the piperidine-containing Donepezil scaffold, enabling exploration of alternative chemotypes.
- [1] BindingDB. (n.d.). BDBM50008559: 4,5-Dimethoxy-2-methyl-indan-1-one::CHEMBL155371. Retrieved April 19, 2026. View Source
- [2] Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. View Source
